Propargyl-PEG7-acid is a heterobifunctional polyethylene glycol derivative characterized by the presence of a propargyl group and a terminal carboxylic acid. This compound is primarily utilized in bioconjugation reactions, facilitating the attachment of various biomolecules, such as antibodies and drugs, to other entities like nanoparticles or surfaces. Its unique structure allows for the formation of stable and biocompatible linkages, making it significant in targeted drug delivery, diagnostics, and biomaterial engineering.
Propargyl-PEG7-acid is classified under polyethylene glycol derivatives and is identified by the chemical registry number 2093154-00-6. It is synthesized from commercially available polyethylene glycol with a molecular weight of 3500 Da. The compound's classification as a bifunctional linker molecule highlights its dual functional groups: the propargyl group facilitates further chemical modifications, while the carboxylic acid group enables conjugation to primary amines.
The synthesis of Propargyl-PEG7-acid typically involves several steps:
The synthesis process employs copper-catalyzed azide-alkyne cycloaddition (click chemistry) for linking purposes, which is notable for its efficiency and specificity in forming triazole linkages. This method is advantageous due to its mild reaction conditions and high yields .
The molecular structure of Propargyl-PEG7-acid can be represented as follows:
This structure consists of:
The compound's molecular weight is approximately 3500 Da, corresponding to its polyethylene glycol backbone, while the presence of functional groups enhances its reactivity in bioconjugation applications.
Propargyl-PEG7-acid participates in several key chemical reactions:
These reactions are crucial for creating stable conjugates in drug delivery systems, where precise control over linkage formation can influence therapeutic efficacy and specificity.
The mechanism of action for Propargyl-PEG7-acid primarily involves its role as a linker in various bioconjugates. When used in Proteolysis Targeting Chimeras (PROTACs), it facilitates the selective degradation of target proteins by influencing the ubiquitin-proteasome system. The propargyl moiety allows for further modifications that can enhance targeting capabilities or therapeutic effects .
Propargyl-PEG7-acid exhibits good solubility in aqueous environments due to its polyethylene glycol component, which enhances its stability and biocompatibility.
The compound is stable under physiological conditions but can undergo specific reactions under mild conditions due to its reactive functional groups. Its ability to form covalent bonds with biomolecules makes it an essential tool in bioconjugation chemistry .
Propargyl-PEG7-acid has diverse applications in scientific research and therapeutic development:
Polyethylene glycol (PEG) derivatives serve as foundational tools in bioconjugation and therapeutic delivery due to their ability to enhance aqueous solubility, prolong circulation half-life, and reduce immunogenicity of biomolecules. PEGylation—the covalent attachment of PEG chains to proteins, peptides, or nanoparticles—shields therapeutic payloads from rapid renal clearance and enzymatic degradation. This technology has enabled clinical advancements, including FDA-approved PEGylated interferons and cytokines, where PEG's hydrophilic nature creates a protective hydration layer around conjugated molecules [7] [10]. Beyond steric shielding, PEG spacers provide structural flexibility, allowing optimized orientation of bioactive ligands for target engagement.
Table 1: Key Properties of PEG Derivatives in Therapeutics
Property | Impact on Therapeutics | Example Application |
---|---|---|
Hydrophilicity | Reduces aggregation; enhances solubility in aqueous media | Antibody-drug conjugates (ADCs) |
Flexibility | Minimizes steric hindrance of conjugated biomolecules | Peptide-based drug delivery |
Biocompatibility | Low toxicity and immunogenicity | PEGylated interferons (e.g., Pegasys®) |
Tunable length | Allows optimization of pharmacokinetics | Nanoparticle surface functionalization |
Heterobifunctional PEG linkers feature two distinct reactive groups separated by a PEG spacer, enabling sequential, site-specific conjugation of biomolecules. Unlike homobifunctional PEGs (e.g., bis-NHS esters), which risk polymerization, heterobifunctional variants allow controlled assembly of complex bioconjugates. For example, linkers with an amine-reactive NHS ester and a thiol-reactive maleimide facilitate stable antibody-enzyme fusions [10]. Propargyl-PEG7-acid exemplifies this design, combining a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a carboxylic acid for carbodiimide-mediated amide bonding. This orthogonality is critical for constructing advanced therapeutics like antibody-drug conjugates (ADCs) and PROTACs, where precise spatial arrangement dictates bioactivity [4] [7] [9].
Structural CompositionPropargyl-PEG7-acid (CAS 2093154-00-6) consists of a propargyl group (-C≡CH) linked to a heptaethylene glycol (PEG7) spacer terminating in a carboxylic acid (-COOH). Its molecular formula is C₁₈H₃₂O₉, with a molecular weight of 392.5 g/mol and high purity (≥98%) [1] [7]. The seven ethylene oxide units confer hydrophilicity, while the propargyl group enables "click" reactions with azide-functionalized molecules. This architecture balances spacer length (∼30 Å) and water solubility, critical for intracellular delivery applications [3] [6].
Functional Advantages
Therapeutic Applications
Table 2: Key Reactions Enabled by Propargyl-PEG7-acid
Reactive Group | Target Chemistry | Conjugate Product | Catalyst/Conditions |
---|---|---|---|
Alkyne (C≡CH) | Azide-alkyne cycloaddition | Stable triazole linkage | Cu(I)/ascorbate, 25°C |
Carboxylic Acid | Amine coupling | Amide bond | EDC/NHS, pH 5.0–7.0 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7